4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide - 392327-80-9

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide

Catalog Number: EVT-3150558
CAS Number: 392327-80-9
Molecular Formula: C29H24N4O
Molecular Weight: 444.538
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (S)-17b is a potent inhibitor of human class I HDAC isoforms. [] It exhibits strong antitumor activity in vitro against the human myelodysplastic syndrome (SKM-1) cell line. [] (S)-17b increases intracellular levels of acetyl-histone H3 and P21, inducing G1 cell cycle arrest and apoptosis. [] Oral administration of (S)-17b in SKM-1 xenograft models demonstrated excellent in vivo antitumor activity, particularly in mice with intact immune systems. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This paper discusses a series of N-{3-[(aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides synthesized from N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides and N-chloramides. [] These compounds are susceptible to hydrohalogenation and thiocyanation, depending on the steric hindrance imposed by substituents on the quinoid ring. [] Potential biological activities of these hydrohalogenation and thiocyanation products include inhibition of insulysin, CTGF expression, glutamyl endopeptidase II, and transcription factor STAT3. []

4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides

Compound Description: This paper investigates a series of substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). [] One compound, 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide (1f), demonstrated a remarkable concentration-dependent bactericidal effect, achieving a significant reduction in bacterial count against MRSA 63718 at concentrations as low as 2x the minimum inhibitory concentration (MIC). []

N-(3-[(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

Compound Description: This study investigates a series of N-(3-[(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides for their cytotoxic activity against MCF-7 estrogen receptor positive breast cancer cells, MDA-MB-231 estrogen receptor negative breast cancer cell line, and Ishikawa cells. [] These compounds were synthesized by reacting 3-[(1H-pyrrol-1-yl)methyl]pyridine with O-mesitylene sulfonyl hydroxylamine (MSH) followed by a reduction step with sodium borohydride. [] Among the synthesized compounds, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene- sulfonamide exhibited the most potent cytotoxic activity, with IC50 values of 47, 28, and 44 µM on MCF-7, Ishikawa and MDA-MB-231 cell lines, respectively. []

N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides

Compound Description: This study focuses on the transformation of a 2H-Pyran-2-one derivative with various heterocyclic hydrazines and 2,4-dinitrophenylhydrazine under acidic conditions. [] The reaction primarily yielded N-[5-(1-hydrazonoethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamides (3), with the occasional formation of (E)-α,β-didchydro-a-amino acid derivatives (4). []

N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)3,5-dinitro-benzamide

Compound Description: This paper reports the synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)3,5-dinitro-benzamide, a novel naphthol derivative. [] The synthesis involved a three-component reaction using β-naphtol, benzaldehyde, and ethylenediamine followed by coupling with 3,5-dinitrobenzoic acid. []

Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA)

Compound Description: This research focuses on two oxidative impurities of venetoclax, a BCL-2 inhibitor used to treat blood cancers: venetoclax N-oxide (VNO) and venetoclax hydroxylamine impurity (VHA). [] These impurities form during oxidative stress degradation of venetoclax and were identified as 4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (VHA). [] The study describes the synthesis and characterization of both impurities, noting that VNO undergoes a [, ] Meisenheimer rearrangement to form VHA. []

4-(((4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-6-(((4-methylpiperazin-1-yl)methyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-N-ethyl-N-(m-tolyl)benzamide

Compound Description: This compound is a potent and highly selective inhibitor of the aggrecan-degrading metalloprotease ADAMTS-4, a therapeutic target for osteoarthritis. [] It exhibits an IC50 of 10 nM against ADAMTS-4 and demonstrates >1000-fold selectivity over ADAMT-5, MMP-13, TACE, and ADAMTS-13. [] Notably, these inhibitors lack obvious zinc ligand functionality. []

Mono Hydroxamic Acid Derivatives as Inhibitors for Histone Deacetylase Like Protein (HDLP)

Compound Description: This paper explores the inhibitory potential of several mono hydroxamic acid derivatives against histone deacetylase like protein (HDLP), a key enzyme in epigenetic regulation of gene expression. [] The study focuses on compounds including vorinostat (SAHA), N-hydroxy-3-phenylprop-2-enamide (CPD1), N-hydroxy-3-(pyridine-4-yl)prop-2-enamide (CPD2), N-hydroxy-3-(pyridine-2-yl)prop-2-enamide (CPD3), 4-(diphenylamino)-N-(5-(hydroxyamino)-5-oxopentyl)benzamide (CPD4), 2-(6-(((6-fluoronaphthalen-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hex-3-yl)-N-hydroxypirimidine-5-carboxamide (CPD5), and N-(3-aminopropyl)-N-hydroxy-2-((naphthalene-1-yloxy)methyl)oct-2-enediamide (CPD6). [] The research utilized molecular dynamics simulations to assess the stability of the enzyme-inhibitor complexes and calculate binding energies. [] The results indicated that CPD4, CPD5, and CPD6 exhibited higher stability and binding energies compared to other compounds, suggesting their potential as lead compounds for developing HDLP inhibitors. []

N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide

Compound Description: This study characterizes N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide hydrochloride salt (AACBA; GSK314181A) as a P2X7 receptor antagonist in animal models of pain and inflammation. [] AACBA potently inhibited both human and rat P2X7-mediated calcium flux and quinolinium uptake, demonstrating efficacy in reducing lipopolysaccharide-induced plasma interleukin-6 release and carrageenan-induced paw edema and mechanical hypersensitivity. [] The findings suggest a potential role for P2X7 antagonists in managing pain and inflammation. []

Venetoclax (ABT-199) and its Metabolites

Compound Description: This research investigates the metabolism and disposition of venetoclax (ABT-199), a B-cell lymphoma-2 (Bcl-2) protein inhibitor, in humans. [] The study characterized the absorption, metabolism, and excretion of venetoclax following oral administration, identifying fecal excretion as the major route of elimination. [] Venetoclax underwent extensive hepatic metabolism, with enzymatic oxidation of the dimethyl cyclohexenyl moiety, followed by sulfation and/or nitro reduction. [] Gut bacteria likely contributed to the formation of nitro reduction metabolites. [] Unchanged venetoclax remained the primary drug-related component in circulation, while M27 (4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide) emerged as a major metabolite. []

N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide (ACHN-975) and related LpxC inhibitors

Compound Description: This study focuses on optimizing LpxC inhibitors for antibacterial activity and cardiovascular safety, building on the previous development of ACHN-975 (N-((S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(((1R,2R)-2-(hydroxymethyl)cyclopropyl)buta-1,3-diyn-1-yl)benzamide). [] ACHN-975, the first LpxC inhibitor to reach human clinical trials, exhibited dose-limiting cardiovascular toxicity, including transient hypotension without compensatory tachycardia. [] The research aimed to identify compounds with enhanced enzyme potency, antibacterial activity, pharmacokinetics, and improved cardiovascular safety profiles. [] Compound 26 (LPXC-516, (S)-N-(2-(hydroxyamino)-1-(3-methoxy-1,1-dioxidothietan-3-yl)-2-oxoethyl)-4-(6-hydroxyhexa-1,3-diyn-1-yl)benzamide) emerged as a promising candidate for further development. []

4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17)

Compound Description: This study investigates the radiosensitizing effects of 17 novel phenylpyrimidine derivatives on human lung cancer cells. [] Five compounds, 4-(4-fluorophenyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-amine (PPA5), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)-3-methoxy-N-methyl-benzamide (PPA13), 4-((4-(4-fluorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA14), 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)benzenesulfonamide (PPA15), and 4-((4-(2-chlorophenyl)pyrimidin-2-yl)amino)-N-methylbenzamide (PPA17), demonstrated significant inhibition of cell viability and increased cell cycle arrest at the G2/M phase. [] Among these compounds, PPA15 exhibited potent radiosensitizing activity by increasing the sub-G1 cell population, modulating cyclin B1 and CDK1 levels, and enhancing the efficacy of radiation therapy in vitro and in vivo. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

Compound Description: This research explores the discovery of 2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24) as a selective inhibitor of cyclin-dependent kinase (CDK) 5. [] Analog 24 exhibited selective inhibition of CDK5 over CDK2 in cancer cell lines and effectively reduced Mcl-1 levels in a concentration-dependent manner. [] The study demonstrated that targeting CDK5 with analog 24, in combination with the Bcl-2/Bcl-xL/Bcl-w inhibitor navitoclax (4-(4-{[2-(4-chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide), resulted in synergistic inhibition of cell growth and increased apoptosis in pancreatic cancer cell lines. []

6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one (10d) and related benzothiazinones

Compound Description: This study focuses on identifying novel adenosine receptor (AR) antagonists based on the benzothiazinone scaffold. [] 6-Methyl-2-benzoylamino-4H-3,1-benzothiazin-4-one (10d) emerged as a balanced AR antagonist with affinity for all human AR subtypes, displaying potent A(1)-selective antagonism in rats. [] Further exploration of 2-acyl substituents led to the identification of potent and selective antagonists for various human AR subtypes, including hA(2A) and hA(2B). []

N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d] imidazol-6-yl)aryl benzamides and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio) methyl)-1-benzyl-1H-benzo[d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides

Compound Description: This research explores the synthesis and biological evaluation of novel N-(2-((benzo[d]thiazol-2-ylthio)methyl)-1-benzyl-1H-benzo[d] imidazol-6-yl)aryl benzamides (6a-l) and 4-amino-N-(2-((benzo[d]thiazol-2-ylthio) methyl)-1-benzyl-1H-benzo [d]imidazol-6-yl)-5-substituted-2,3-dihydrobenzofuran-7-carboxamides (7a-b) as potential anthelmintic and antitubercular agents. [] The study revealed that several compounds exhibited excellent anthelmintic activity against Indian earthworms (Pheretimaposthuma) and potent antitubercular activity against M. tuberculosis H37Rv strains. []

Properties

CAS Number

392327-80-9

Product Name

4-((6-methyl-4-phenylquinazolin-2-yl)amino)-N-(m-tolyl)benzamide

IUPAC Name

N-(3-methylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Molecular Formula

C29H24N4O

Molecular Weight

444.538

InChI

InChI=1S/C29H24N4O/c1-19-7-6-10-24(17-19)30-28(34)22-12-14-23(15-13-22)31-29-32-26-16-11-20(2)18-25(26)27(33-29)21-8-4-3-5-9-21/h3-18H,1-2H3,(H,30,34)(H,31,32,33)

InChI Key

DWBASPHZJRXAAY-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=NC4=C(C=C(C=C4)C)C(=N3)C5=CC=CC=C5

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.